molecular formula C7H4BrN3O2 B13914694 8-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid

8-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid

Cat. No.: B13914694
M. Wt: 242.03 g/mol
InChI Key: NJXUCFWPJMBPBV-UHFFFAOYSA-N
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Description

8-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their versatile applications in organic synthesis and drug development due to their unique structural properties . The presence of a bromine atom at the 8th position and a carboxylic acid group at the 6th position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of α-bromoketones and 2-aminopyridines, which undergo a tandem cyclization and bromination reaction . The reaction is usually carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and advanced purification techniques could be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 8-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups.

    Cyclization Reactions: The imidazo[1,2-a]pyrazine scaffold can be further functionalized through cyclization reactions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used.

    Oxidation Reactions: Oxidizing agents such as TBHP or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

8-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: 8-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group, which confer distinct reactivity and binding properties compared to other similar compounds. This uniqueness makes it a valuable scaffold in the development of new therapeutic agents and materials.

Properties

Molecular Formula

C7H4BrN3O2

Molecular Weight

242.03 g/mol

IUPAC Name

8-bromoimidazo[1,2-a]pyrazine-6-carboxylic acid

InChI

InChI=1S/C7H4BrN3O2/c8-5-6-9-1-2-11(6)3-4(10-5)7(12)13/h1-3H,(H,12,13)

InChI Key

NJXUCFWPJMBPBV-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C(C2=N1)Br)C(=O)O

Origin of Product

United States

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